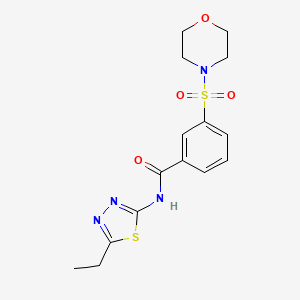

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S2/c1-2-13-17-18-15(24-13)16-14(20)11-4-3-5-12(10-11)25(21,22)19-6-8-23-9-7-19/h3-5,10H,2,6-9H2,1H3,(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUDKYPGENJQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in the presence of polyphosphoric acid . Another common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve large-scale cyclocondensations of acylhydrazines with carboxylic acid equivalents, using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . These methods are scalable and can be adapted for the production of various thiadiazole derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl or sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

One of the primary areas of application for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is in antimicrobial research. Thiadiazole derivatives have been shown to exhibit potent antifungal activity against various pathogens.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of thiadiazole derivatives against strains of Candida and other fungal species. The results indicated that certain derivatives demonstrated greater efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that compounds similar to this compound could be developed into effective antifungal treatments.

Anticancer Applications

The anticancer potential of this compound has also been explored extensively. Research indicates that compounds containing thiadiazole moieties can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The most active compounds resulted in IC₅₀ values below 100 μM, indicating a strong potential for developing new anticancer therapies . Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to act as a hydrogen-binding domain and a two-electron donor system, which allows it to interact with various enzymes and receptors . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Cores and Substituents

The compound’s structural uniqueness lies in its combination of a 1,3,4-thiadiazole ring and a morpholine sulfonyl substituent. Below is a comparative analysis with analogous heterocyclic derivatives:

Key Observations :

- Heterocycle Effects: The sulfur atom in 1,3,4-thiadiazole (vs. oxygen in oxadiazoles) increases lipophilicity and may enhance membrane permeability.

- Substituent Impact: The ethyl group at the 5-position of the thiadiazole ring likely increases lipophilicity compared to aryl-substituted analogs (e.g., tetrazolyl acylureas in ).

Physicochemical Properties

- Solubility: The morpholine sulfonyl group likely enhances aqueous solubility compared to non-polar substituents (e.g., aryl groups in ).

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties and other biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and its structure features a thiadiazole ring, which is known for its biological activity. The presence of the morpholine group enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole ring followed by the introduction of the morpholine and sulfonamide functionalities. Various methods have been reported for synthesizing thiadiazole derivatives, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 0.95 | |

| 2-F substituted derivative | HeLa | 0.37 | |

| Doxorubicin (control) | MCF-7 | 3.31 |

These results indicate that certain derivatives exhibit superior activity compared to established chemotherapeutics like doxorubicin.

The mechanism behind the anticancer activity of this compound involves several pathways:

- Induction of Apoptosis : Flow cytometry analyses indicate that this compound can induce apoptotic cell death in cancer cells. For instance, it has been shown to increase apoptosis significantly in HeLa cells.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the sub-G1 phase, preventing cancer cells from proliferating.

- Inhibition of EGFR : Molecular docking studies suggest that it may interact with epidermal growth factor receptor (EGFR), a common target in cancer therapy. Compounds related to thiadiazoles have demonstrated notable EGFR inhibitory activity, further supporting their potential as anticancer agents .

Case Studies

Recent studies have highlighted various derivatives of thiadiazoles with promising biological activities:

- Thiadiazole Derivatives : A series of 1-(5-benzylthio)-1,3,4-thiadiazole derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, HepG2). Some compounds showed IC50 values significantly lower than that of sorafenib .

- Molecular Docking Studies : Research involving molecular docking has confirmed that these compounds can effectively bind to target proteins involved in cancer progression .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide?

Methodological Answer: The synthesis typically involves coupling a thiadiazol-2-amine derivative with a sulfonylbenzoyl chloride intermediate. For example:

Thiadiazole Core Formation : React 5-ethyl-1,3,4-thiadiazol-2-amine with a sulfonylbenzoyl chloride derivative in a polar solvent (e.g., pyridine or DMSO) under reflux conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Validation : Confirm purity via TLC and structural integrity via -NMR (DMSO-d) and IR spectroscopy (amide C=O stretch ~1670–1600 cm) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy :

- -NMR: Identify aromatic protons (δ 7.3–8.3 ppm), morpholine protons (δ 3.5–3.7 ppm), and ethyl group signals (δ 1.2–1.4 ppm) .

- IR: Confirm sulfonyl (SO, ~1350–1150 cm) and amide (C=O, ~1650 cm^{-1) groups .

- X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement). Analyze hydrogen bonding (e.g., N–H···N interactions) and packing motifs .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer:

- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents to screen for anticonvulsant activity .

- Dose-Response : Administer intraperitoneally (e.g., ED determination) and compare to standards like valproic acid .

- Toxicity Screening : Calculate therapeutic index (LD/ED) to evaluate safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Solvent Optimization : Replace pyridine with DMSO to enhance solubility of intermediates .

- Catalysis : Add triethylamine (EtN) to neutralize HCl byproducts and accelerate coupling reactions .

- Temperature Control : Maintain reflux at 90–100°C for 5–10 hours, monitoring progress via TLC .

- Side-Product Mitigation : Use column chromatography with gradient elution (e.g., 5–20% MeOH in CHCl) to separate unreacted thiadiazole amines .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts)?

Methodological Answer:

- Comparative Analysis : Cross-reference observed shifts with calculated values (e.g., using ChemDraw or DFT simulations) .

- Advanced NMR : Perform -NMR, HSQC, or COSY to assign ambiguous signals (e.g., overlapping morpholine and ethyl peaks) .

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction to confirm bond lengths and angles .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

- Targeted Assays : Screen against carbonic anhydrase isoforms (CA I, II, VII, XII) using stopped-flow CO hydration assays .

- Molecular Docking : Use AutoDock Vina to model interactions with CA active sites, focusing on sulfonamide-Zn coordination .

- Metabolite Profiling : Incubate with liver microsomes (e.g., rat CYP450 enzymes) to identify metabolic pathways affecting efficacy .

Q. How can discrepancies in bioactivity data (e.g., inconsistent IC50_{50}50 values) be addressed?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., acetazolamide for CA inhibition) across replicates .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What advanced techniques ensure compound purity for in vivo studies?

Methodological Answer:

- HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities (<0.1%) .

- Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]) and isotopic patterns .

Q. How can intermolecular interactions in crystal structures inform formulation design?

Methodological Answer:

- Hydrogen Bond Analysis : Use SHELXL to identify key interactions (e.g., N–H···N, C–H···O) that influence solubility .

- Polymorph Screening : Recrystallize from ethanol/water vs. acetone to assess stability of different forms .

- Co-Crystallization : Explore co-formers (e.g., cyclodextrins) to enhance bioavailability via non-covalent interactions .

Q. How should structure-activity relationship (SAR) studies be designed for this scaffold?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified ethyl (e.g., isopropyl) or morpholine (e.g., piperazine) groups .

- Bioisosteric Replacement : Replace sulfonamide with phosphonate or carboxylate to probe electronic effects .

- Pharmacophore Mapping : Use MOE or Schrödinger to correlate substituent bulk/logP with CA inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.